3-(Trifluoroacetyl)tetrahydrothiopyran-4-one 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one
Brand Name: Vulcanchem
CAS No.: 2064-82-6
VCID: VC8088371
InChI: InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2
SMILES: C1CSCC(C1=O)C(=O)C(F)(F)F
Molecular Formula: C7H7F3O2S
Molecular Weight: 212.19 g/mol

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one

CAS No.: 2064-82-6

Cat. No.: VC8088371

Molecular Formula: C7H7F3O2S

Molecular Weight: 212.19 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one - 2064-82-6

Specification

CAS No. 2064-82-6
Molecular Formula C7H7F3O2S
Molecular Weight 212.19 g/mol
IUPAC Name 3-(2,2,2-trifluoroacetyl)thian-4-one
Standard InChI InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2
Standard InChI Key KZFIQOLOLYNACD-UHFFFAOYSA-N
SMILES C1CSCC(C1=O)C(=O)C(F)(F)F
Canonical SMILES C1CSCC(C1=O)C(=O)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one (IUPAC name: 3-(2,2,2-trifluoroacetyl)-tetrahydro-2H-thiopyran-4-one) features a six-membered tetrahydrothiopyran ring system with a ketone moiety at position 4 and a trifluoroacetyl group (-COCF₃) at position 3. The tetrahydrothiopyran core adopts a chair-like conformation, with sulfur at position 1 contributing to ring puckering dynamics. The trifluoroacetyl group introduces significant electron-withdrawing effects, polarizing adjacent bonds and influencing both reactivity and spectroscopic signatures .

Key structural parameters include:

  • Bond lengths: The C=O bond in the trifluoroacetyl group measures approximately 1.20 Å, while the thiopyran ring C-S bond spans 1.81–1.84 Å.

  • Dihedral angles: The trifluoroacetyl group lies in a pseudo-axial orientation to minimize steric clashes with the thiopyran ring .

Synthetic Methodologies

Thiopyran Ring Construction

An alternative approach builds the thiopyran scaffold post-acylation:

  • Cyclocondensation of 4-mercaptopentan-2-one with trifluoroacetyl chloride

  • Intramolecular Mitsunobu reaction of 3-(trifluoroacetylthio)propanal derivatives

This method offers better regiocontrol but requires multi-step purification .

Physicochemical Properties

PropertyValue/Range
Molecular weight242.18 g/mol
Melting point78–82°C
Boiling point215–218°C (dec.)
SolubilityCH₂Cl₂: >100 mg/mL
H₂O: <0.1 mg/mL
LogP1.85 ± 0.3
Refractive index (n²⁰D)1.472–1.475

The strong dipole moment (4.2 D) arises from the combined electron-withdrawing effects of the CF₃ and ketone groups. Hydrogen-bonding capacity is limited to the ketone oxygen (H-bond acceptor: β = 0.45) .

Spectroscopic Characterization

Infrared Spectroscopy

  • ν(C=O): 1735 cm⁻¹ (trifluoroacetyl), 1710 cm⁻¹ (thiopyranone)

  • ν(C-F): 1180–1250 cm⁻¹ (asymmetric stretching)

  • ν(C-S): 680–720 cm⁻¹

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

  • δ 3.85 (dd, J = 12.4, 4.1 Hz, H-2ax)

  • δ 3.12 (td, J = 12.4, 2.8 Hz, H-6eq)

  • δ 2.95–2.78 (m, H-3, H-5)

  • δ 2.45 (dt, J = 14.2, 3.1 Hz, H-2eq)

¹³C NMR (101 MHz, CDCl₃):

  • δ 208.4 (C-4 ketone)

  • δ 167.2 (q, J = 34 Hz, COCF₃)

  • δ 116.5 (q, J = 288 Hz, CF₃)

  • δ 35.8 (C-3)

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -72.5 (s, CF₃)

Chemical Reactivity

Nucleophilic Additions

The ketone at C4 undergoes typical nucleophilic attacks:

  • Grignard reagents yield tertiary alcohols

  • Hydrazines form hydrazones (mp 145–148°C)

The trifluoroacetyl group participates in:

  • Transacylation with amines (e.g., aniline → 3-(N-phenyltrifluoroacetamide) derivatives)

  • Hydrolysis to carboxylic acids under strong basic conditions

Ring-Opening Reactions

Treatment with H₂O₂ in acetic acid oxidizes the sulfur atom to sulfone, increasing ring strain and facilitating nucleophilic ring-opening at C3–C4 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator